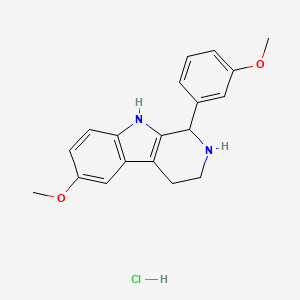

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the class of beta-carbolines, which are known for their diverse biological activities. This compound features a tetrahydro-beta-carboline core structure, which is a common motif in many natural and synthetic bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow reactions, which offer advantages such as improved atom economy, reproducibility, and safer solvents. Enzymatic methods, such as lipase-catalyzed reactions, can also be employed to achieve high enantiomeric excess and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydro-beta-carboline core to a fully aromatic beta-carboline structure.

Reduction: Reduction reactions can further saturate the tetrahydro-beta-carboline ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic beta-carbolines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in studies related to its potential neuroprotective and anti-cancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, influencing neurotransmitter systems and exhibiting neuroprotective effects. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other beta-carbolines such as harmine, harmaline, and tetrahydroharmine. These compounds share the beta-carboline core structure but differ in their substitution patterns and biological activities.

Uniqueness

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other beta-carbolines. Its dual methoxy groups enhance its potential as a neuroprotective and anti-cancer agent .

Biologische Aktivität

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline class of alkaloids. These compounds are of significant interest due to their diverse biological activities, including anticancer, neuroprotective, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N2O2 with a molecular weight of approximately 313.39 g/mol. The compound features a tetrahydro-beta-carboline core structure with methoxy substituents that influence its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of beta-carboline derivatives. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human colon adenocarcinoma (HT-29), lung carcinoma (A549), and other cancer cell lines.

- Results : Moderate cytotoxic effects were observed with IC50 values ranging from 14.9 µM to 45 µM depending on the cell line and form of the cancer cells (epimastigote, trypomastigote) tested .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HT-29 | 14.9 | 31 (compared to mammalian cells) |

| A549 | 33 | Not specified |

Neuroprotective Effects

Beta-carbolines are also recognized for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity. Specifically:

- Mechanism : The compound may enhance dopaminergic signaling and inhibit neuroinflammation.

- Case Study : In models of neurodegenerative diseases, beta-carbolines have shown promise in protecting neuronal cells from oxidative stress.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It interacts with neurotransmitter receptors, which may contribute to its neuroprotective effects.

- Antioxidant Activity : The methoxy groups in its structure enhance its ability to scavenge free radicals.

Safety and Toxicology

While exhibiting promising biological activities, the safety profile of the compound is critical for therapeutic applications:

- Cytotoxicity : Studies indicate low cytotoxicity towards mammalian cells compared to its effects on cancer cells.

- Toxicological Assessment : Further investigations are needed to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c1-22-13-5-3-4-12(10-13)18-19-15(8-9-20-18)16-11-14(23-2)6-7-17(16)21-19;/h3-7,10-11,18,20-21H,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBBIKSRHSHVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.